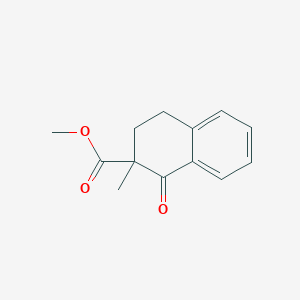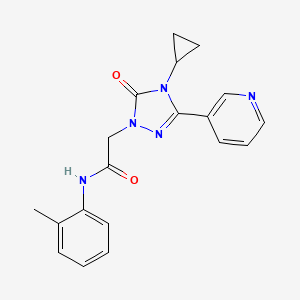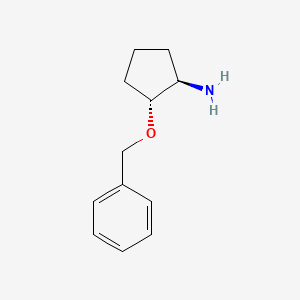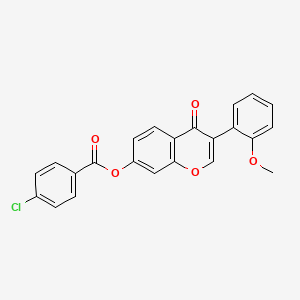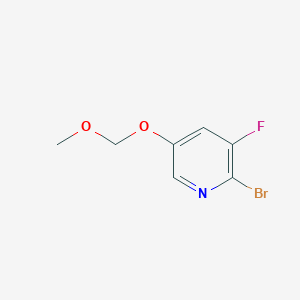
2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine” is a chemical compound with the CAS Number: 162271-10-5 . It has a molecular weight of 218.05 . The compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and fluorine substituents at the 2nd and 3rd positions respectively, and a methoxymethoxy group at the 5th position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, brominated and fluorinated pyridines are often used in coupling reactions such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.05 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Halogenated Pyridines in Heterocyclic Chemistry
The synthesis and application of halogenated pyridines, such as 2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine, have been widely explored in the field of heterocyclic chemistry. These compounds serve as crucial intermediates in the construction of complex heterocyclic systems due to their reactive halogen substituents, which can undergo various cross-coupling reactions. For instance, the use of bromo- and fluoro-substituted pyridines has been demonstrated in the synthesis of pyridoxaboroles, a novel class of heterocycles that exhibit unique coordination polymers based on nitrogen-boron coordination. This innovative approach utilizes simple halopyridines as starting materials, showcasing the versatility of halogenated pyridines in synthesizing fused heterocyclic systems (I. Steciuk, et al., 2015).
Catalysis and Cross-Coupling Reactions
Halogenated pyridines are pivotal in catalysis, particularly in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds, essential in organic synthesis and pharmaceutical development. The palladium-catalyzed Suzuki cross-coupling reactions are a prime example, where bromo- and chloro-pyridylboronic acids, including those related to this compound, are coupled with heteroaryl bromides. This methodology has led to the creation of novel heteroarylpyridine derivatives, showcasing the critical role of halogenated pyridines in developing new compounds with potential biological activity (Paul R. Parry, et al., 2002).
Material Science and Polymer Research
In material science and polymer research, halogenated pyridines have been utilized to develop novel polymers with specific electronic properties. For example, pyridine-incorporated polymers exhibit enhanced solubility and interfacial properties, making them suitable for use as cathode interfacial layers in polymer solar cells. Such applications underscore the importance of halogenated pyridines in advancing materials science, leading to more efficient energy conversion technologies and electronic devices (Guiting Chen, et al., 2017).
Wirkmechanismus
The mechanism of action of “2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine” is not specified as it is likely used as a building block in the synthesis of more complex molecules.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-3-fluoro-5-(methoxymethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2/c1-11-4-12-5-2-6(9)7(8)10-3-5/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZFMNSYLPZSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(N=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

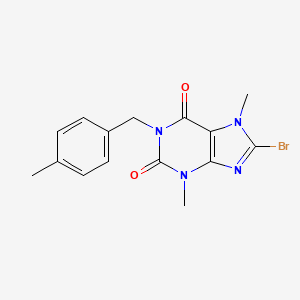
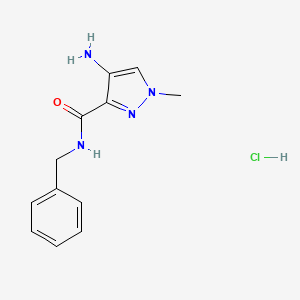
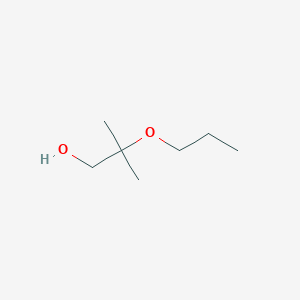
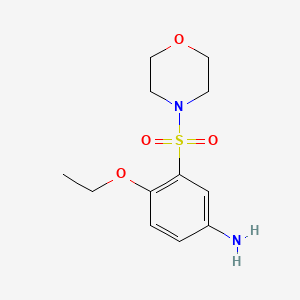
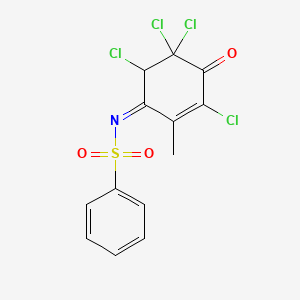
![4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid](/img/structure/B2726503.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726504.png)
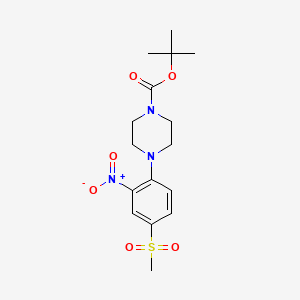
![Tert-butyl 2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2726506.png)
![N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726507.png)
